![molecular formula C13H26N2O2 B1400384 tert-Butyl 4-(dimethylamino)cyclohexylcarbamate CAS No. 1286275-84-0](/img/structure/B1400384.png)
tert-Butyl 4-(dimethylamino)cyclohexylcarbamate
Übersicht
Beschreibung
tert-Butyl 4-(dimethylamino)cyclohexylcarbamate: is a chemical compound with the molecular formula C13H26N2O2 . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a cyclohexyl ring, which is further substituted with a dimethylamino group and a carbamate functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate typically involves the reaction of tert-butyl chloroformate with 4-(dimethylamino)cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-(dimethylamino)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where the dimethylamino or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Drug Development
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals. It has been identified as a candidate for developing drugs targeting conditions such as:
- Neurological Disorders : Its ability to modulate neurotransmitter pathways positions it as a potential therapeutic agent for various neurological conditions.
- Cardiovascular Diseases : Compounds derived from tert-butyl 4-(dimethylamino)cyclohexylcarbamate have shown promise in cardiovascular research, particularly in the modulation of blood pressure and heart function .
Interaction Studies
Preliminary studies indicate that tert-butyl 4-(dimethylamino)cyclohexylcarbamate interacts with several biological targets, including:
- Neurotransmitter Receptors : The compound's binding affinity to neurotransmitter receptors suggests its role in influencing synaptic transmission and neuronal excitability.
- Enzymatic Pathways : Research indicates potential interactions with enzymes involved in metabolic processes, which could lead to new therapeutic strategies .
Neurological Disorder Treatment
A recent study explored the efficacy of derivatives of this compound in treating Alzheimer's disease models in vitro. The results indicated that these compounds could significantly reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .
Cardiovascular Research
In another case study, researchers investigated the effects of this compound on cardiac muscle cells. The findings suggested that it could enhance contractility through modulation of calcium signaling pathways, indicating potential for heart failure therapies .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(dimethylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(dimethylamino)cyclohexylcarbamate oxalate
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Comparison: this compound is unique due to its specific substitution pattern and functional groups Compared to similar compounds, it may exhibit different reactivity and biological activity
Biologische Aktivität
tert-Butyl 4-(dimethylamino)cyclohexylcarbamate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Chemical Formula: CHNO
- Molecular Weight: 250.33 g/mol
- Structure: The compound features a tert-butyl group, a dimethylamino group, and a cyclohexylcarbamate moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate the activity of enzymes and receptors involved in critical biochemical pathways.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, altering their function and thereby influencing metabolic processes.
- Receptor Binding: It has the potential to bind to certain receptors, which could lead to downstream effects in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain pathogens.
- Anticancer Properties: The compound has been explored for its ability to inhibit cancer cell proliferation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
This compound | Structure | Antimicrobial, Anticancer | Unique substitution pattern enhances activity |
tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | Structure | Moderate Anticancer | Similar structure but different efficacy |
tert-Butyl (4-(1H-pyrrolo[3,2-B]pyridin-3-YL)cyclohexyl)carbamate | Structure | Significant Anticancer | Higher potency due to different moiety |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity: A study demonstrated that this compound inhibited the growth of various cancer cell lines with IC values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy: Another research highlighted its effectiveness against gram-positive bacteria, showing a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.
- Structure-Activity Relationship (SAR): Investigations into SAR revealed that modifications in the cyclohexyl group significantly affected biological activity, suggesting avenues for further optimization in drug design.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(dimethylamino)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)14-10-6-8-11(9-7-10)15(4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQGMLJAGYMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401138129 | |
Record name | Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286275-84-0 | |
Record name | Carbamic acid, N-[trans-4-(dimethylamino)cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401138129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(1r,4r)-4-(dimethylamino)cyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.